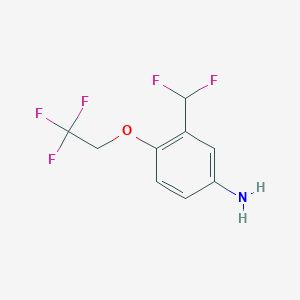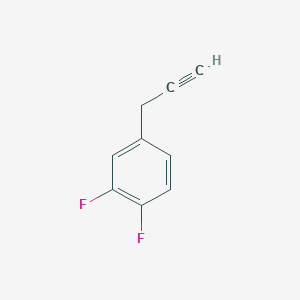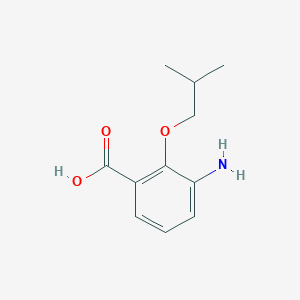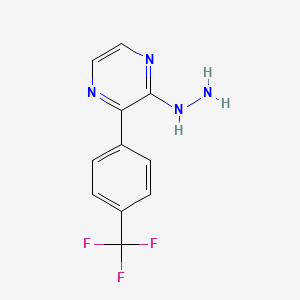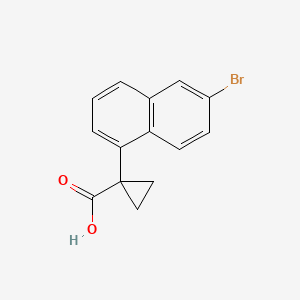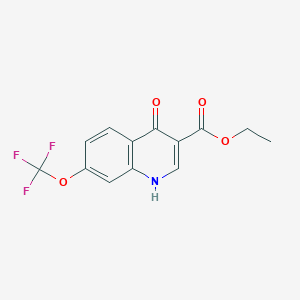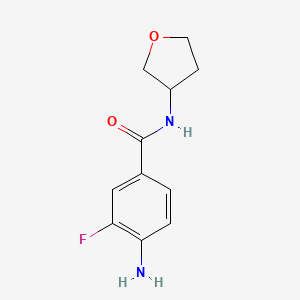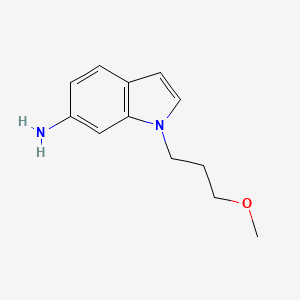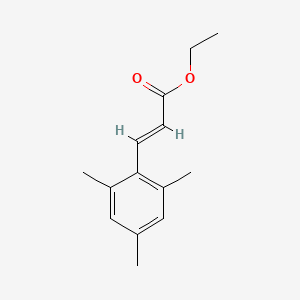
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- is an organic compound with the molecular formula C14H18O2. It is an ester derivative of 2-propenoic acid and is characterized by the presence of a 2,4,6-trimethylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- typically involves the esterification of 2-propenoic acid with 3-(2,4,6-trimethylphenyl)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- can be oxidized to form 2-propenoic acid, 3-(2,4,6-trimethylphenyl)-.
Reduction: Reduction leads to the formation of 3-(2,4,6-trimethylphenyl)propanol.
Substitution: Substitution reactions yield various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and resins, which are essential components in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-propenoic acid, which can then interact with cellular pathways. The trimethylphenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-methyl-, ethyl ester: This compound has a similar ester structure but with a methyl group instead of the trimethylphenyl group.
2-Propenoic acid, 3-phenyl-, ethyl ester: This compound has a phenyl group instead of the trimethylphenyl group.
Uniqueness
2-Propenoic acid, 3-(2,4,6-trimethylphenyl)-, ethyl ester, (2E)- is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
ethyl (E)-3-(2,4,6-trimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-5-16-14(15)7-6-13-11(3)8-10(2)9-12(13)4/h6-9H,5H2,1-4H3/b7-6+ |
Clave InChI |
QTLOYKCWYODNOC-VOTSOKGWSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=C(C=C(C=C1C)C)C |
SMILES canónico |
CCOC(=O)C=CC1=C(C=C(C=C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


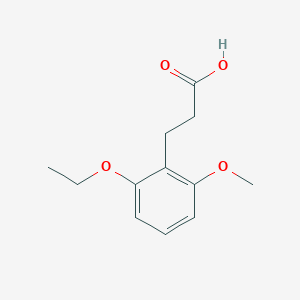
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
